4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-19-11-7-16(8-12-19)23(27)25-22(18-5-4-6-21(15-18)31-3)26-24(28)17-9-13-20(30-2)14-10-17/h4-15,22H,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAAXGRYVJFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of halogenated derivatives such as 4-bromo-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide.
Scientific Research Applications
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the benzamide structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of this compound, comparisons are drawn with structurally related benzamide derivatives.
Structural Analogues
Physicochemical Properties
- 4-Methoxy-N-(4-methylcyclohexyl)benzamide (): Higher melting point (~217–220°C) due to cyclohexyl rigidity .
Spectroscopic Data :
Crystallographic and Hydrogen-Bonding Patterns
- Analogs such as 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide () exhibit two molecules per asymmetric unit, forming intermolecular hydrogen bonds (N-H···O) .
- The target compound’s multiple methoxy groups may promote C-H···O interactions, altering packing efficiency compared to halogenated derivatives .
Biological Activity
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- IUPAC Name : this compound
Structural Features
The compound features multiple methoxy groups and an amide linkage, which are critical for its biological activity. The presence of methoxy groups is known to enhance lipophilicity and potentially influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar methoxy-substituted compounds. For instance, derivatives with methoxy and hydroxy groups have shown significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds ranged from 1.2 to 5.3 µM, indicating potent activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 10 | MCF-7 | 1.2 | EGFR Inhibition |
| Compound 11 | HCT116 | 3.7 | Induction of Apoptosis |
| 4-Methoxy-Benzamide | MCF-7 | 5.0 | ROS Modulation |
Antioxidant Activity
Antioxidative properties have also been observed in compounds with similar structures. The antioxidant activity was assessed using various spectroscopic methods, showing that certain derivatives significantly outperformed standard antioxidants like BHT .
Table 2: Antioxidant Activity Comparison
| Compound Name | Method Used | Activity Level |
|---|---|---|
| Compound 9 | DPPH Assay | High |
| Compound 10 | ABTS Assay | Moderate |
| Standard BHT | DPPH Assay | Low |
Antibacterial Activity
Some derivatives have demonstrated antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for certain compounds was found to be as low as 8 µM, suggesting significant antibacterial efficacy .
The mechanisms through which these compounds exert their biological effects are multifaceted:
- EGFR Inhibition : Many derivatives target the epidermal growth factor receptor (EGFR), a key player in tumor growth and proliferation.
- Induction of Apoptosis : Certain compounds induce programmed cell death in cancer cells, contributing to their antiproliferative effects.
- Oxidative Stress Modulation : By modulating reactive oxygen species (ROS) levels, these compounds can protect cells from oxidative damage while also promoting apoptosis in cancer cells.
Study on Anticancer Activity
A study published in the Rasayan Journal of Chemistry explored the cytotoxic effects of N-(4-methoxy)-benzoyl-N'-phenylthiourea against MCF-7 cells. The compound exhibited an IC₅₀ value of 0.37 mM, indicating promising anticancer activity through EGFR inhibition .
Study on Antioxidant Properties
Research published in Molecules evaluated the antioxidant capacity of various methoxy-substituted benzimidazole derivatives. The results indicated that certain compounds not only exhibited strong antioxidant properties but also showed low toxicity profiles, making them suitable candidates for further development .
Q & A
Q. What are the optimal synthetic routes for 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide?
The synthesis involves multi-step reactions, typically starting with amide coupling between substituted benzoyl chlorides and amino intermediates. Key steps include:
- Coupling agents : Use of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) to activate carboxylic acids for amide bond formation .
- Solvent selection : Dichloromethane (DCM) or acetonitrile under anhydrous conditions to minimize hydrolysis .
- Temperature control : Reactions often proceed at 0–25°C to avoid side reactions like over-acylation .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) yields >75% purity .
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Coupling agent | DCC/DMAP | 77% | |
| Solvent | Dichloromethane | 82% | |
| Reaction temperature | 0–25°C | 70–85% |
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Determines dihedral angles between aromatic rings and confirms non-planar amide geometry (e.g., dihedral angles of 28.17° and 26.47° between rings) .
- NMR spectroscopy : Methoxy groups show distinct singlet peaks at δ 3.8–3.9 ppm in -NMR, while amide protons appear at δ 8.2–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 456.18 for [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data across different synthetic protocols?
Discrepancies arise from variations in:
- Reagent purity : Impurities in O-benzyl hydroxylamine hydrochloride reduce yields by 10–15% .
- Workup procedures : Acidification with 1M HCl (vs. milder acids) minimizes decomposition of acid-sensitive intermediates .
- Catalyst load : Triethylamine (TEA) at 1.5 equivalents optimizes base-mediated acylations, while excess TEA promotes side reactions .
Mitigation strategies :
- Use continuous flow reactors for precise temperature and reagent control .
- Validate intermediate stability via TLC or HPLC at each step .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?
SAR studies require systematic modifications:
- Substituent variation : Replace methoxy groups with ethoxy, halogen, or nitro groups to assess electronic effects on bioactivity .
- Amide linker modification : Introduce sulfonamide or urea groups to evaluate steric/electronic impacts .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens .
| Modification | Biological Activity | Reference |
|---|---|---|
| Methoxy → Chloro | Enhanced antimicrobial potency | |
| Amide → Sulfonamide | Improved solubility |
Q. How can computational methods complement experimental data for this compound?
Integrate:
- Molecular docking : Predict binding affinities to targets like enzymes (e.g., COX-2 or HDACs) using AutoDock Vina .
- DFT calculations : Analyze charge distribution and H-bonding potential of methoxy/amide groups .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
Case study : Docking of a chloro-substituted analog showed 2.1 kcal/mol higher binding affinity to EGFR kinase than the parent compound .
Methodological Challenges
Q. What are the key considerations for scaling up synthesis without compromising purity?
- Solvent volume : Reduce DCM usage by 40% in large batches to lower environmental and safety risks .
- Catalyst recycling : Recover triethylamine via distillation or ion-exchange resins .
- Byproduct management : Use quenching agents (e.g., sodium thiosulfate) to neutralize excess acyl chlorides .
Q. How should researchers address instability issues during storage?
The compound degrades under light and heat due to labile methoxy/amide groups. Solutions include:
- Storage : –20°C in amber vials under argon .
- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to prevent radical-mediated decomposition .
Data Interpretation
Q. How to reconcile conflicting bioactivity data in different assay systems?
Variability arises from:
- Cell line differences : Use ≥3 cell lines (e.g., HeLa, MCF-7) to confirm anticancer activity .
- Assay sensitivity : Compare fluorescence-based (e.g., Alamar Blue) vs. luminescence (e.g., ATP) assays .
Example : A 20% discrepancy in IC values between MTT and CellTiter-Glo® assays was attributed to mitochondrial vs. cytoplasmic metabolic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
